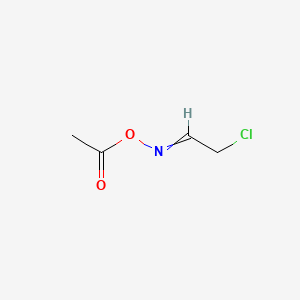

Chloroacetaldehyde O-acetyloxime

Description

(2-Chloroethylideneamino) acetate is a chloro-substituted organic ester characterized by a chloroethylideneamino (–N=CH–CH₂Cl) group attached to an acetate moiety. The compound’s synthesis likely involves functionalization of ethylideneamino groups with chlorine, as seen in related methodologies .

Properties

CAS No. |

33779-80-5 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

[(E)-2-chloroethylideneamino] acetate |

InChI |

InChI=1S/C4H6ClNO2/c1-4(7)8-6-3-2-5/h3H,2H2,1H3/b6-3+ |

InChI Key |

NNZSYRJHOFUIEM-ZZXKWVIFSA-N |

Isomeric SMILES |

CC(=O)O/N=C/CCl |

Canonical SMILES |

CC(=O)ON=CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethylideneamino) acetate typically involves the reaction of ethyl chloroacetate with an appropriate amine under controlled conditions. One common method involves the use of ethyl chloroacetate and aqueous ammonia in a cold environment to produce the desired compound . The reaction is carried out in a round-bottomed flask with vigorous stirring, and the temperature is maintained at 0–5°C to ensure optimal yields.

Industrial Production Methods

Industrial production of (2-Chloroethylideneamino) acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent quality and yield. The reaction mixture is typically subjected to purification steps, such as crystallization or distillation, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethylideneamino) acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Hydrolysis: Under acidic or basic conditions, (2-Chloroethylideneamino) acetate can hydrolyze to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.

Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while hydrolysis results in the formation of amines and acetic acid.

Scientific Research Applications

(2-Chloroethylideneamino) acetate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of new drugs with antimicrobial and anticancer properties.

Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (2-Chloroethylideneamino) acetate exerts its effects involves its interaction with various molecular targets. The chloroethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Chlorine Position: The target compound’s chloroethylideneamino group introduces both chlorine and an imine (N=CH–) bond, distinguishing it from simpler chloroethyl esters like 2-chloroethyl acetate.

- Amino vs. Ether Linkages: Compared to 2-(2-chloroethoxy)ethyl acetate (ether linkage), the ethylideneamino group in the target compound may enhance basicity and metal-chelating properties, similar to 2-(dimethylamino)ethyl acetate .

Physical and Spectral Properties

- Solubility: The presence of polar groups (chloro, amino) likely increases water solubility compared to non-polar analogs like vinyl acetate (C₄H₆O₂), a polymer precursor .

- Spectral Data: NMR: The chloroethylideneamino group would show distinct ¹H-NMR signals for the imine proton (δ ~8–9 ppm) and chlorine-adjacent CH₂ (δ ~3–4 ppm), differing from dimethylamino protons (δ ~2.2–2.6 ppm) in ’s compound . Mass Spectrometry: A molecular ion peak at m/z ~147 (for C₄H₆ClNO₂) and fragments corresponding to loss of Cl (m/z 112) or acetate (m/z 60) are expected, akin to patterns in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.